N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-2-4-14(5-3-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPNXSVPBGIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article synthesizes the available data on its biological activity, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays. Key findings include:
-
Anticancer Activity : The compound has demonstrated significant cytotoxicity against several cancer cell lines. For instance:
- In a study evaluating its effects on human breast cancer (MCF7) and prostate cancer (PC-3) cell lines, the compound exhibited an IC50 value of 0.42 µM, indicating potent anticancer properties .
- Molecular docking studies suggested strong binding affinities to targets involved in cancer proliferation pathways .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
- Antimicrobial Activity : Besides anticancer properties, this compound has shown activity against various bacterial strains. In vitro tests indicated effective inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.42 | Induction of apoptosis |
| PC-3 | 0.38 | Caspase activation |
| HEPG2 | 0.55 | Inhibition of proliferation |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Case Studies
A notable case study involved the evaluation of this compound's effects on a mouse model bearing human breast cancer xenografts. The treatment group received daily doses for four weeks, resulting in a significant reduction in tumor volume compared to the control group (p < 0.01). Histological analysis revealed increased apoptosis within tumor tissues as assessed by TUNEL staining .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole and pyridazine moieties influence both the potency and selectivity of the compound. Substituents at specific positions enhance anti-proliferative activity while minimizing toxicity to normal cells . For example:
- Para-substitution on the phenyl ring significantly improves binding affinity to target proteins involved in tumor growth.
- Thioacetamide linkage contributes to enhanced bioavailability and cellular uptake.
Comparison with Similar Compounds
Substituent Effects on Activity
- Lin28-1632 (C1632) : The 3-methyl group on the triazolo core and N-methylphenyl acetamide confer reduced steric hindrance, facilitating binding to Lin28 proteins. This compound demonstrated functional inhibition in limb regeneration assays at 80 µM .
- 4-Acetamidophenyl Analog (): The additional acetamide group increases polarity (MW 452.9 vs.
- Fluorophenyl Derivatives (): Fluorine substitution (4-F or 2-F) introduces electronegativity, which may enhance target binding but alter metabolic stability. No explicit activity data is available .
Thermodynamic Properties
- Melting points for triazolo-pyridazine analogs range widely (e.g., 187–255°C in ), influenced by substituent bulk and crystallinity. The main compound’s melting point is unreported but likely falls within this range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
